molecular formula C19H13N5 B3946257 2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No. B3946257
M. Wt: 311.3 g/mol
InChI Key: UNWIJXJRYDLLIU-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as tyrosinase and β-glucosidase, which are involved in various physiological processes. Additionally, this compound may have anti-inflammatory and antitumor activity by modulating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have interesting biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and β-glucosidase, which are involved in various physiological processes. Additionally, this compound has been shown to have anti-inflammatory and antitumor activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile in lab experiments is its potential for use as a tool compound to study the activity of certain enzymes and signaling pathways. Additionally, this compound may have potential applications in drug discovery and development. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and activity.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile. One direction is to further investigate the mechanism of action of this compound and its potential for use as a tool compound to study the activity of certain enzymes and signaling pathways. Another direction is to explore the potential applications of this compound in drug discovery and development, particularly in the development of anti-inflammatory and antitumor agents. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile has been studied for its potential applications in scientific research. One study reported that this compound has anti-inflammatory activity in vitro and in vivo. Another study reported that this compound has antitumor activity against human lung cancer cells in vitro. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and β-glucosidase, which are involved in various physiological processes.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5/c20-11-15(19-22-17-8-4-5-9-18(17)23-19)10-14-12-21-24(13-14)16-6-2-1-3-7-16/h1-10,12-13H,(H,22,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWIJXJRYDLLIU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C=N2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile
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2-(1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrazol-4-yl)acrylonitrile

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